Cas no 172498-89-4 ((1-Trityl-1H-imidazol-5-yl)methanol)

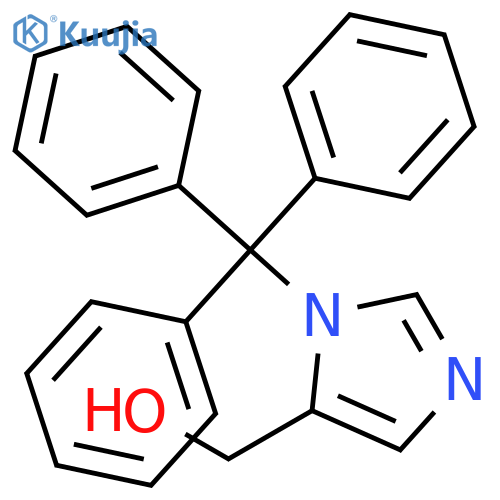

172498-89-4 structure

商品名:(1-Trityl-1H-imidazol-5-yl)methanol

CAS番号:172498-89-4

MF:C23H20N2O

メガワット:340.417705535889

MDL:MFCD00798204

CID:905663

PubChem ID:18422555

(1-Trityl-1H-imidazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-Trityl-1H-imidazol-5-yl)methanol

- 5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE

- (1-trityl-1H-imidazol-5-yl)-methanol

- (3-trityl-3h-imidazol-4-yl)-methanol

- 5-Hydroxymethyl-1-triphenylmethyl-imidazole

- ACT09108

- ANW-47945

- CTK0A7864

- SureCN1765841

- 1H-Imidazole-5-methanol, 1-(triphenylmethyl)-

- REF DUPL: 5-Hydroxylmethyl-1-N-trityl-imidazole

- 172498-89-4

- [1-(triphenylmethyl)-1H-imidazol-5-yl]methanol

- DTXSID20593621

- 5-Hydroxylmethyl-1-N-Tritylimidazole

- (3-tritylimidazol-4-yl)methanol

- AS-38907

- 5-Hydroxymethyl-1-n-trityl-imidazole

- (3-tritylimidazol-4-yl)methanol;5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE

- UZFZFGRYJBNHFZ-UHFFFAOYSA-N

- CS-0171267

- SCHEMBL1765841

- MFCD00798204

- A811422

- AKOS015919581

-

- MDL: MFCD00798204

- インチ: InChI=1S/C23H20N2O/c26-17-22-16-24-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2

- InChIKey: UZFZFGRYJBNHFZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CO

計算された属性

- せいみつぶんしりょう: 340.1577

- どういたいしつりょう: 340.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 376

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 38Ų

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 516.1±45.0 °C at 760 mmHg

- フラッシュポイント: 265.9±28.7 °C

- PSA: 38.05

- じょうきあつ: 0.0±1.4 mmHg at 25°C

(1-Trityl-1H-imidazol-5-yl)methanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Room temperature

(1-Trityl-1H-imidazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D548970-250mg |

(1-Trityl-1H-iMidazol-5-yl)Methanol |

172498-89-4 | 97% | 250mg |

$216 | 2024-05-24 | |

| Alichem | A069004213-5g |

(1-Trityl-1H-imidazol-5-yl)methanol |

172498-89-4 | 97% | 5g |

$890.40 | 2022-04-02 | |

| Chemenu | CM187105-5g |

(1-Trityl-1H-imidazol-5-yl)methanol |

172498-89-4 | 97% | 5g |

$395 | 2023-02-17 | |

| 1PlusChem | 1P007DHV-250mg |

5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE |

172498-89-4 | 97% | 250mg |

$168.00 | 2024-06-19 | |

| A2B Chem LLC | AD43283-5g |

5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE |

172498-89-4 | 97% | 5g |

$924.00 | 2024-04-20 | |

| A2B Chem LLC | AD43283-1g |

5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE |

172498-89-4 | 97% | 1g |

$324.00 | 2024-04-20 | |

| A2B Chem LLC | AD43283-250mg |

5-HYDROXYLMETHYL-1-N-TRITYL-IMIDAZOLE |

172498-89-4 | 97% | 250mg |

$144.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D548970-5g |

(1-Trityl-1H-iMidazol-5-yl)Methanol |

172498-89-4 | 97% | 5g |

$1618 | 2024-05-24 | |

| eNovation Chemicals LLC | D548970-250mg |

(1-Trityl-1H-iMidazol-5-yl)Methanol |

172498-89-4 | 97% | 250mg |

$216 | 2025-02-26 | |

| eNovation Chemicals LLC | D548970-5g |

(1-Trityl-1H-iMidazol-5-yl)Methanol |

172498-89-4 | 97% | 5g |

$1618 | 2025-02-26 |

(1-Trityl-1H-imidazol-5-yl)methanol 関連文献

-

Kwan-Young Jung,Ramin Samadani,Jay Chauhan,Kerrick Nevels,Jeremy L. Yap,Jun Zhang,Shilpa Worlikar,Maryanna E. Lanning,Lijia Chen,Mary Ensey,Sagar Shukla,Rosene Salmo,Geoffrey Heinzl,Caryn Gordon,Troy Dukes,Alexander D. MacKerell,Jr.,Paul Shapiro,Steven Fletcher Org. Biomol. Chem. 2013 11 3706

172498-89-4 ((1-Trityl-1H-imidazol-5-yl)methanol) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:172498-89-4)(1-Trityl-1H-imidazol-5-yl)methanol

清らかである:99%/99%

はかる:1g/5g

価格 ($):313.0/874.0